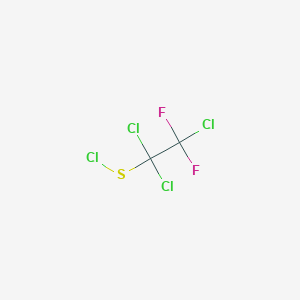
1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane is a chemical compound with a complex structure that includes chlorine, sulfur, and fluorine atoms
Métodos De Preparación
The synthesis of 1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane typically involves the reaction of trichloroethylene with sulfur and fluorine-containing reagents under controlled conditions. Industrial production methods may include the use of catalysts such as antimony, chromium, iron, and alumina at high temperatures to facilitate the reaction. The exact reaction conditions, including temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing chlorine, sulfur, and fluorine atoms into target molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s unique structure allows it to form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The pathways involved in its action include oxidative stress, disruption of cellular signaling, and interference with metabolic processes .
Comparación Con Compuestos Similares
1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane can be compared with other similar compounds, such as:
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound is also a chlorofluorocarbon with similar chemical properties but lacks the sulfur atom.
Propiedades
Número CAS |
63552-55-6 |
|---|---|
Fórmula molecular |
C2Cl4F2S |
Peso molecular |
235.9 g/mol |
Nombre IUPAC |
(1,1,2-trichloro-2,2-difluoroethyl) thiohypochlorite |
InChI |
InChI=1S/C2Cl4F2S/c3-1(4,9-6)2(5,7)8 |
Clave InChI |
MWHDAAAVFXQPPP-UHFFFAOYSA-N |
SMILES canónico |
C(C(SCl)(Cl)Cl)(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















